D-Fructose-13C6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

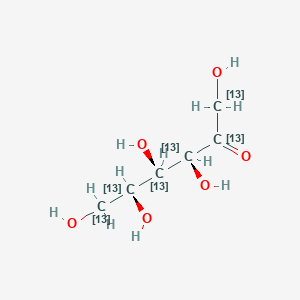

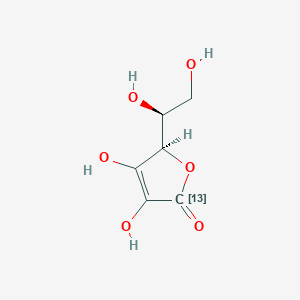

D-Fructose-13C6 is the 13C labeled D-Fructose . It is a naturally occurring monosaccharide found in many plants . It is used as an internal standard for the quantification of D-fructose .

Synthesis Analysis

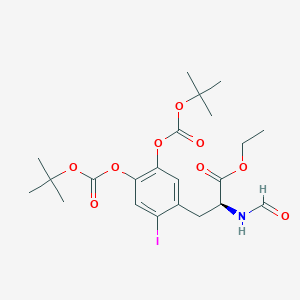

D-Fructose-13C6 can be synthesized from unprotected D-fructose and Fmoc-L-lysine hydrochloride . The glycated building block Nα-Fmoc-Lys [Nε-(2-deoxy-D-glucos-2-yl),Nε-Boc]-OH, which was synthesized in two steps starting from unprotected D-fructose and Fmoc-L-lysine hydrochloride, was site-specifically incorporated during solid-phase peptide synthesis .

Molecular Structure Analysis

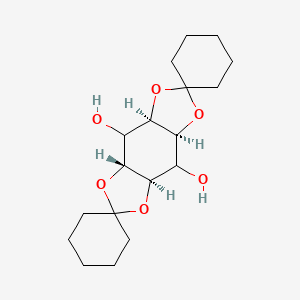

The molecular formula of D-Fructose-13C6 is 13C6H12O6 . Its molecular weight is 186.11 . The SMILES notation for D-Fructose-13C6 is O[13CH2]13C13C@H13C@H[13CH2]O)=O .

Chemical Reactions Analysis

D-Fructose-13C6 is derived, in addition to glucose, from the breakdown of sucrose by sucrase in the intestine . It is a precursor in the biosynthesis of D-fructose-1,6-bisphosphate, which is an intermediate in the production of D-glucose via gluconeogenesis .

Physical And Chemical Properties Analysis

D-Fructose-13C6 is a crystalline solid . It is soluble in DMSO (1 mg/ml) and PBS (pH 7.2, 10 mg/ml) . It should be stored at -20°C and shipped at room temperature .

Scientific Research Applications

Biomolecular NMR Studies

D-Fructose-13C6 is used in biomolecular Nuclear Magnetic Resonance (NMR) studies . NMR is a powerful tool for studying the structure and dynamics of molecules, and the use of isotopically labeled compounds like D-Fructose-13C6 can enhance the sensitivity and resolution of NMR experiments.

Metabolism Research

D-Fructose-13C6 is used in metabolism research . By tracking the fate of the 13C atoms, researchers can gain insights into the metabolic pathways that fructose undergoes in the body. This can help in understanding diseases related to fructose metabolism, such as diabetes and obesity.

Metabolomics Studies

In metabolomics, D-Fructose-13C6 is used to trace the metabolic fate of fructose in biological systems . Metabolomics is the large-scale study of small molecules, commonly known as metabolites, within cells, biofluids, tissues, or organisms.

Internal Standard for Quantification

D-Fructose-13C6 is used as an internal standard for the quantification of D-fructose by Gas Chromatography (GC) or Liquid Chromatography Mass Spectrometry (LC-MS) . The use of an internal standard can improve the accuracy and precision of quantitative analyses.

Biosynthesis Studies

D-Fructose-13C6 is a precursor in the biosynthesis of D-fructose-1,6-bisphosphate . This compound plays a key role in glycolysis and gluconeogenesis, two important metabolic pathways.

Isotopic Labeling in Sucrose

D-Fructose-13C6 is used in the synthesis of isotopically labeled sucrose . This can be useful in studies investigating the metabolism and physiological effects of sucrose.

Mechanism of Action

Target of Action

D-Fructose-13C6, a labeled form of D-Fructose, is a naturally occurring monosaccharide found in many plants . It is primarily targeted by the enzymes involved in fructose metabolism, such as fructokinase .

Mode of Action

D-Fructose-13C6 interacts with its targets, the enzymes involved in fructose metabolism, to undergo various metabolic processes. It is derived, in addition to glucose, from the breakdown of sucrose by sucrase in the intestine . It is a precursor in the biosynthesis of D-fructose-1,6-bisphosphate, which is an intermediate in the production of D-glucose via gluconeogenesis .

Biochemical Pathways

D-Fructose-13C6 is involved in several biochemical pathways. It is a precursor in the biosynthesis of D-fructose-1,6-bisphosphate, an intermediate in the production of D-glucose via gluconeogenesis . Deficiencies in the enzymes that metabolize D-fructose can lead to inborn errors of metabolism that range from benign, for fructokinase deficiency, to severe, for hereditary fructose intolerance .

Pharmacokinetics

The pharmacokinetics of D-Fructose-13C6 are similar to those of regular D-Fructose. It is rapidly cleared by the intestines and liver and is catabolized for energetic purposes, converted to glucose and its polymeric storage form, glycogen, or to fatty acids and is stored as triglycerides .

Result of Action

The molecular and cellular effects of D-Fructose-13C6’s action are primarily related to energy production and storage. It contributes to the production of glucose via gluconeogenesis and the formation of glycogen for energy storage . When fructose is consumed in excess, it may contribute to the pathogenesis of cardiometabolic disease . Fructose significantly reduces peak glycolytic and peak mitochondrial metabolism without altering related gene or protein expression .

Action Environment

The action, efficacy, and stability of D-Fructose-13C6 can be influenced by various environmental factors. For instance, the presence of other sugars, such as glucose, can affect its metabolism . Additionally, the physiological environment, such as the pH and temperature, can also impact its stability and action .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-HJLYHLTLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C@H]([13C@H]([13C@@H]([13C](=O)[13CH2]O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)

![2-[(2E)-2-Penten-3-yl]pyridine](/img/structure/B1146140.png)

![4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)](/img/structure/B1146147.png)